

## Pelabresib in Clinical Trials: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025



For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the dosage, administration, and clinical trial protocols for **Pelabresib**, an investigational small-molecule inhibitor of the bromodomain and extra-terminal domain (BET) family of proteins.

**Pelabresib** has shown promise in clinical trials for the treatment of myelofibrosis (MF), a rare bone marrow cancer.[1][2] It functions by targeting BET proteins, which are key regulators of gene expression involved in the uncontrolled growth and survival of malignant cells.[1] Specifically, **Pelabresib** inhibits BRD2, BRD3, BRD4, and BRDT, leading to the disruption of transcriptional machinery that drives the expression of oncogenes such as MYC, BCL-2, and NF-kB.[1] This mechanism of action suggests a potential for disease-modifying effects in myelofibrosis.[3][4]

### Quantitative Data Summary: Dosage and Administration

The following tables summarize the dosing and administration schedules of **Pelabresib** as investigated in key clinical trials.

## Table 1: Pelabresib Monotherapy Dosage in Phase 1 Clinical Trial (Relapsed/Refractory Lymphoma)



| Parameter                       | Details                                     | Reference |  |
|---------------------------------|---------------------------------------------|-----------|--|
| Study Name                      | NCT01949883                                 | [5]       |  |
| Patient Population              | Relapsed/Refractory<br>Lymphoma             | [5]       |  |
| Formulation                     | Capsule and Tablet                          | [5]       |  |
| Capsule Doses                   | 6, 12, 24, 48, 80, 120, 170,<br>230, 300 mg | [5]       |  |
| Tablet Doses                    | 125, 225 mg                                 | [5]       |  |
| Administration                  | Orally, once daily                          | [5]       |  |
| Dosing Schedule                 | 14 days on, 7 days off                      | [5]       |  |
| Maximum Tolerated Dose (MTD)    | 225 mg tablet daily                         | [5]       |  |
| Recommended Phase 2 Dose (RP2D) | 125 mg tablet once daily                    | [5]       |  |

Table 2: Pelabresib Combination Therapy Dosage in Phase 2 and 3 Clinical Trials (Myelofibrosis)



| Parameter                     | MANIFEST (Phase 2)                                                  | MANIFEST-2 (Phase 3)                                                 | Reference |
|-------------------------------|---------------------------------------------------------------------|----------------------------------------------------------------------|-----------|
| Study Name                    | NCT02158858                                                         | NCT04603495                                                          | [3][6][7] |
| Patient Population            | JAK inhibitor<br>treatment-naïve<br>Myelofibrosis                   | JAK inhibitor<br>treatment-naïve<br>Myelofibrosis                    | [3][6][7] |
| Combination Agent             | Ruxolitinib                                                         | Ruxolitinib                                                          | [6][7]    |
| Pelabresib Starting<br>Dose   | 125 mg once daily                                                   | 125 mg once daily                                                    | [6][7][8] |
| Pelabresib Dose<br>Range      | Up to 175 mg once<br>daily                                          | 50 - 175 mg once<br>daily (protocol-defined<br>modifications)        | [7][8][9] |
| Pelabresib<br>Administration  | Orally                                                              | Orally                                                               | [3][7]    |
| Pelabresib Dosing<br>Schedule | 14 consecutive days,<br>followed by a 7-day<br>break (21-day cycle) | 14 consecutive days,<br>followed by a 7-day<br>break (21-day cycle)  | [3][6][7] |
| Ruxolitinib Dosing            | 10 or 15 mg twice daily (based on baseline platelet counts)         | 10 or 15 mg twice<br>daily (based on<br>baseline platelet<br>counts) | [6][10]   |

# Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the proposed mechanism of action of **Pelabresib** and the general workflow of its clinical trials.





Click to download full resolution via product page

Figure 1: Proposed Mechanism of Action of Pelabresib.





Click to download full resolution via product page

Figure 2: Generalized Workflow of the MANIFEST-2 Phase 3 Clinical Trial.

### **Experimental Protocols**



The following sections outline the methodologies for key experiments cited in the clinical trials of **Pelabresib**.

## Phase 1 Study (NCT01949883) in Relapsed/Refractory Lymphoma

Study Design: This was a first-in-human, multi-center, open-label, dose-escalation study.[5] The primary objectives were to determine the MTD and RP2D of **Pelabresib**.[5] A traditional "3+3" dose-escalation design was employed.[5]

Patient Population: Adult patients with relapsed or refractory non-Hodgkin or Hodgkin lymphoma who had received at least one prior therapy were eligible.[5]

Pharmacokinetics (PK) and Pharmacodynamics (PD) Analysis:

- PK: Systemic exposure to **Pelabresib** was assessed, demonstrating dose-proportional increases, rapid absorption, and a half-life of approximately 15 hours, which supports once-daily dosing.[5] The bioavailability of the tablet formulation was found to be 60% greater than the capsules.[5]
- PD: The study evaluated the suppression of IL8 and CCR1 mRNA as biomarkers of BET inhibition.[5]

## MANIFEST-2 Phase 3 Study (NCT04603495) in Myelofibrosis

Study Design: A global, multicenter, randomized, double-blind, active-controlled study comparing the efficacy and safety of **Pelabresib** in combination with ruxolitinib versus placebo plus ruxolitinib.[3][6][11] Patients were randomized on a 1:1 basis.[3]

Patient Population: Eligible patients were adults (≥ 18 years) with a confirmed diagnosis of primary myelofibrosis, post-polycythemia vera MF, or post-essential thrombocythemia MF.[3] [10] Key inclusion criteria included being JAK inhibitor-naïve, having a prognostic risk-factor score of intermediate-1 or higher, splenomegaly, and being symptomatic.[10][12]

Primary and Secondary Endpoint Assessment:



- Primary Endpoint: The primary endpoint was the proportion of patients achieving a reduction in spleen volume of at least 35% (SVR35) from baseline at week 24.[10][13] Spleen volume was assessed by computed tomography or magnetic resonance imaging.[10]
- · Key Secondary Endpoints:
  - Proportion of patients achieving a reduction in total symptom score of at least 50% (TSS50) from baseline at week 24, as measured by the Myelofibrosis Symptom Assessment Form (MFSAF).[6][13]
  - Absolute change in total symptom score from baseline at week 24.[12]

Stratification: Patients were stratified based on Dynamic International Prognostic Scoring System (DIPSS) risk category, platelet count, and spleen volume.[10]

#### **Treatment Administration:**

- Pelabresib or a matching placebo was administered orally once daily for 14 consecutive days, followed by a 7-day break, constituting one 21-day cycle.[3][6]
- Ruxolitinib was administered orally twice daily for all 21 days of each cycle.
- Treatment continued until disease progression or discontinuation.[6] Patients in the control
  arm who experienced disease progression after 24 weeks were permitted to crossover to
  receive the Pelabresib combination.[10]

### Safety and Tolerability

In the Phase 1 lymphoma study, the most frequent adverse events were fatigue, nausea, and decreased appetite.[5] Thrombocytopenia, a known class effect of BET inhibitors, was dose-dependent, reversible, and non-cumulative.[5] In the MANIFEST-2 study in myelofibrosis, thrombocytopenia and anemia were the most common treatment-emergent adverse events.[8] [13] The combination of **Pelabresib** and ruxolitinib was generally well-tolerated.[7][13]

These application notes and protocols are intended to provide a detailed overview for research and drug development professionals. For complete and up-to-date information, please refer to the specific clinical trial protocols and publications.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. What is Pelabresib used for? [synapse.patsnap.com]
- 2. massbio.org [massbio.org]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Phase I Study of Pelabresib (CPI-0610), a Small-Molecule Inhibitor of BET Proteins, in Patients with Relapsed or Refractory Lymphoma PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. ascopubs.org [ascopubs.org]
- 8. researchgate.net [researchgate.net]
- 9. Pelabresib + ruxolitinib in JAKi-naïve patients: Latest clinical trial data [mpn-hub.com]
- 10. onclive.com [onclive.com]
- 11. Phase III MANIFEST-2: pelabresib + ruxolitinib vs placebo + ruxolitinib in JAK inhibitor treatment-naive myelofibrosis PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. targetedonc.com [targetedonc.com]
- 13. Pelabresib plus ruxolitinib for JAK inhibitor-naive myelofibrosis: a randomized phase 3 trial PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Pelabresib in Clinical Trials: Application Notes and Protocols for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11934094#pelabresib-dosage-and-administration-in-clinical-trials]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com